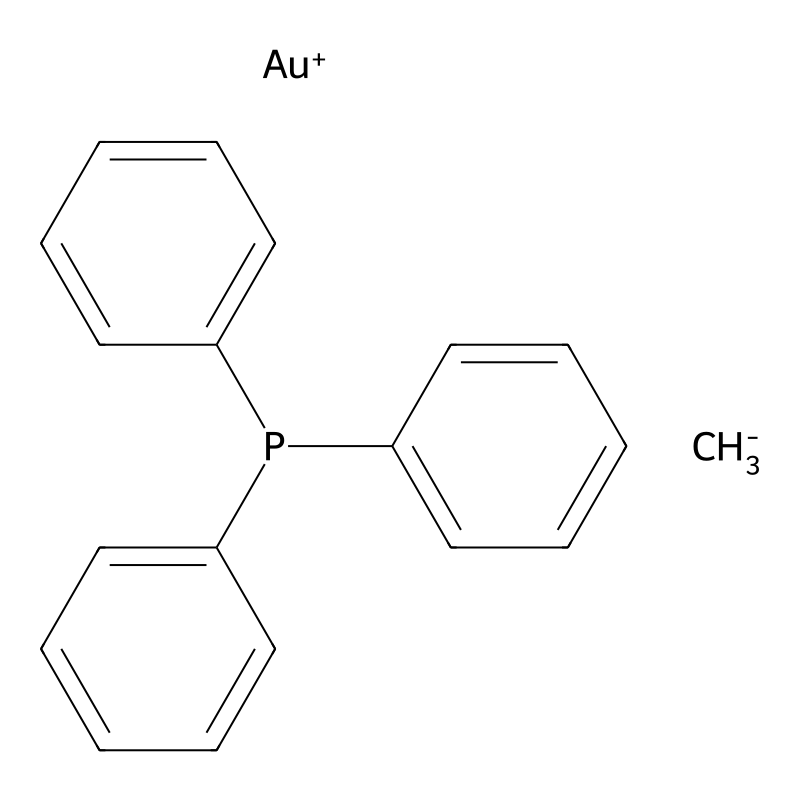

Methyl(triphenylphosphine)gold(I)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Catalysis:

- Organic synthesis: MeAu(PPh3) acts as a catalyst for various organic reactions, including:

- Organometallic chemistry: MeAu(PPh3) serves as a precursor for the synthesis of other gold complexes with diverse functionalities, enabling the study of gold's reactivity in various contexts .

Medicinal Chemistry:

- Drug discovery: The gold atom in MeAu(PPh3) can be replaced with other bioactive molecules, leading to potential new drugs. Research explores its potential for treating cancer, rheumatoid arthritis, and other diseases .

Material Science:

- Nanoparticle synthesis: MeAu(PPh3) plays a role in the synthesis of gold nanoparticles, which have applications in electronics, catalysis, and biomedicine .

Characterization studies:

Methyl(triphenylphosphine)gold(I) is a coordination compound with the formula CHAuP. It consists of a gold(I) center coordinated to one methyl group and one triphenylphosphine ligand. This compound is notable for its unique electronic and steric properties, which arise from the combination of the gold(I) center and the bulky triphenylphosphine ligand. Methyl(triphenylphosphine)gold(I) is often used in organic synthesis and catalysis due to its ability to facilitate various

- Photolysis: Under ultraviolet irradiation, methyl(triphenylphosphine)gold(I) reacts with chloroform, generating radicals that can lead to various products through radical coupling mechanisms .

- Hydroamination of Alkynes: This compound acts as a highly efficient catalyst for the intermolecular hydroamination of alkynes, facilitating the addition of amines to alkynes .

- Addition Reactions: It can promote the addition of water to alkynes, showcasing its utility in synthetic organic chemistry .

The biological activity of methyl(triphenylphosphine)gold(I) has been explored in various studies. It exhibits cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer therapy. Additionally, its interactions with biological molecules may lead to novel therapeutic strategies, although more research is needed to fully understand its mechanisms of action and efficacy in biological systems.

Methyl(triphenylphosphine)gold(I) can be synthesized through several methods:

- Reaction of Gold(I) Halides: One common method involves reacting gold(I) chloride with triphenylphosphine and a methylating agent such as methyl iodide.

- Direct Synthesis from Gold(III): Another approach includes reducing gold(III) compounds in the presence of triphenylphosphine.

- Using Gold Nanoparticles: Recent methodologies have also explored synthesizing this compound using gold nanoparticles as precursors, allowing for more controlled reaction conditions.

Methyl(triphenylphosphine)gold(I) finds applications across various fields:

- Catalysis: It is widely used as a catalyst in organic reactions, particularly in hydroamination and alkyne transformations.

- Materials Science: The compound is utilized in the development of advanced materials, including conductive polymers and nanomaterials.

- Pharmaceuticals: Its potential anticancer properties are being investigated for therapeutic applications.

Research on the interactions of methyl(triphenylphosphine)gold(I) with other compounds has revealed interesting dynamics:

- Radical Formation: Studies indicate that it can generate reactive radical species under specific conditions, which may play a role in its biological activity .

- Coordination Chemistry: Interaction studies show that it can coordinate with various ligands, affecting its reactivity and stability.

Several compounds share structural or functional similarities with methyl(triphenylphosphine)gold(I). Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Triphenylphosphine gold(I) chloride | AuCl(P(CH)) | Common precursor for synthesizing other gold complexes; less sterically hindered than methyl derivative. |

| Dimethylgold(III) | (CH)Au | Higher oxidation state; used in different catalytic processes but less stable than gold(I). |

| Phosphine gold(I) complexes | Various phosphines with Au | Diverse reactivity based on phosphine ligand variation; allows tuning of electronic properties. |

Methyl(triphenylphosphine)gold(I)'s uniqueness lies in its specific combination of sterics from triphenylphosphine and the reactivity associated with the gold(I) center, making it particularly effective as a catalyst in organic synthesis while also providing interesting biological activity profiles.

Methyl(triphenylphosphine)gold(I) emerged as a significant organometallic compound during the late 20th century, coinciding with advancements in gold-catalyzed organic transformations. Its synthesis builds on foundational work with chloro(triphenylphosphine)gold(I) (Ph$$3$$PAuCl), a precursor first reported in the 1960s. The methyl derivative was developed through transmetalation reactions, where Ph$$3$$PAuCl reacts with methyl Grignard or organolithium reagents. Early studies focused on its stability and ligand-exchange properties, which laid the groundwork for its application in catalysis.

Fundamental Chemical Characteristics

Methyl(triphenylphosphine)gold(I) (C$${19}$$H$${18}$$AuP) features a linear coordination geometry at the gold(I) center, bonded to a methyl group and a triphenylphosphine ligand. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 474.29 g/mol |

| Melting Point | 150°C (decomposition) |

| Solubility | Organic solvents (THF, DCM) |

| $$^{31}$$P NMR Chemical Shift | 32.6–33.1 ppm |

The Au–C bond length, typically ~2.05 Å, and Au–P bond length (~2.28 Å) align with other gold(I) phosphine complexes. Its stability in air contrasts with more reactive gold(III) species, making it practical for synthetic applications.

Role in Modern Organometallic Chemistry

This compound serves as a versatile precursor in gold catalysis. Its weakly coordinating ligands facilitate ligand displacement, generating active gold(I) species for catalytic cycles. Key roles include:

Synthetic Methodologies

Direct Ligand Substitution Reactions

Direct ligand substitution reactions represent the most widely employed synthetic approach for the preparation of methyl(triphenylphosphine)gold(I) complexes [3]. The fundamental methodology involves the transmetalation of chloro(triphenylphosphine)gold(I) with methylating reagents to achieve substitution of the chloride ligand with a methyl group . Methyl lithium and Grignard reagents serve as the primary methylating agents in these transformations [3] .

The reaction of chloro(triphenylphosphine)gold(I) with methyl lithium proceeds through a direct nucleophilic substitution mechanism, where the methyl carbanion attacks the gold center, displacing the chloride ion [3]. This process typically requires careful control of reaction conditions, including temperature maintenance at low values to prevent decomposition of the organometallic intermediates [21]. The use of Grignard reagents, particularly methylmagnesium chloride, provides an alternative route that often exhibits improved yields compared to alkyllithium reagents under controlled atmospheric conditions [21].

Temperature control emerges as a critical parameter in these substitution reactions, with optimal conditions typically maintained between negative ten and zero degrees Celsius [21]. The reaction proceeds in ethereal solvents, most commonly tetrahydrofuran, which provides the necessary coordination environment for the Grignard reagent while maintaining solubility of the gold complex [21] [23]. Reaction times generally range from three to six hours to achieve complete conversion, with monitoring through phosphorus-31 nuclear magnetic resonance spectroscopy providing real-time assessment of reaction progress [23].

Reductive Elimination Pathways

Reductive elimination pathways constitute an alternative synthetic approach that involves the controlled decomposition of higher oxidation state gold complexes to generate methyl(triphenylphosphine)gold(I) products [12] [13]. These pathways typically commence with gold(III) methyl complexes containing additional ligands that undergo elimination reactions under specific conditions [12] [29].

The mechanistic pathways for reductive elimination in gold methyl complexes have been extensively studied, revealing two distinct mechanisms depending on the ancillary ligands present [12] [13] [29]. The first mechanism involves the formation of tricoordinate intermediates through phosphine dissociation, followed by reductive elimination of the methyl group with another ligand [12] [13]. This pathway predominates when the gold(III) complex contains strongly bound ligands that resist dissociation [12].

The second mechanism operates through nucleophilic attack pathways, where weakly coordinating ligands or external nucleophiles attack the gold-bound methyl carbon [12] [13] [29]. This pathway has been characterized as a nucleophilic substitution mechanism that results in carbon-heteroatom bond formation while reducing the gold center from the plus three to the plus one oxidation state [13]. The choice between these pathways depends heavily on the electronic properties of the ancillary ligands and the reaction conditions employed [12] [13].

Computational studies have elucidated the energetic barriers associated with these elimination processes, revealing activation energies that range from fifteen to thirty-five kilojoules per mole depending on the specific ligand environment [12]. These studies demonstrate that phosphine dissociation generally represents the rate-determining step in the first mechanism, while nucleophilic attack constitutes the limiting factor in the second pathway [12] [13].

Solvent-Mediated Precipitation Techniques

Solvent-mediated precipitation techniques provide a complementary approach for the isolation and purification of methyl(triphenylphosphine)gold(I) complexes following their synthesis [30] [31] [32]. These methods exploit differential solubility characteristics to achieve selective precipitation of the desired product while removing unwanted byproducts and impurities [30].

The selection of appropriate solvent systems proves critical for effective precipitation [32]. Polar protic solvents such as ethanol and isopropanol demonstrate particular effectiveness for precipitating triphenylphosphine-containing gold complexes [32]. The precipitation efficiency depends on the solvent polarity, with intermediate polarity solvents like ethyl acetate and isopropyl acetate providing optimal results for many phosphine-gold systems [32].

Controlled addition of precipitating agents enhances the selectivity and yield of these processes [30]. Zinc chloride has been demonstrated to form specific complexes with triphenylphosphine oxide impurities, enabling selective removal of these materials while leaving the desired gold complex in solution [32]. This approach proves particularly valuable when triphenylphosphine oxide contamination occurs during synthesis or handling [32].

Temperature control during precipitation significantly affects crystal quality and purity [31]. Slow cooling of saturated solutions or controlled diffusion of antisolvents at reduced temperatures promotes the formation of high-quality crystalline materials suitable for further characterization [31]. The crystallization process can be further optimized through seeding techniques and controlled evaporation methods [31].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for methyl(triphenylphosphine)gold(I) complexes through multiple nuclei observations [8] [24]. Proton nuclear magnetic resonance analysis reveals characteristic signals that enable definitive identification and purity assessment of these organometallic compounds [8] [20].

The methyl group bound to gold exhibits a distinctive singlet resonance in the proton nuclear magnetic resonance spectrum, typically appearing between 1.21 and 1.40 parts per million [20]. This chemical shift range reflects the electron-withdrawing influence of the gold center, which deshields the methyl protons relative to free alkyl groups [17] [26]. The singlet multiplicity confirms the absence of coupling to adjacent protons and supports the direct gold-carbon connectivity [26].

Triphenylphosphine ligand protons generate complex multiplet patterns in the aromatic region between 6.6 and 7.4 parts per million [8] [50]. These signals typically appear as overlapping multiplets due to the magnetic equivalence of the phenyl rings and the coupling patterns within the aromatic system [8]. Integration of these signals provides quantitative information about the ligand stoichiometry [8].

Table 1: Proton Nuclear Magnetic Resonance Data for Methyl(triphenylphosphine)gold(I)

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Gold-Methyl | 1.21-1.40 | Singlet | 3H |

| Aromatic Protons | 6.6-7.4 | Complex Multiplet | 15H |

Phosphorus-31 nuclear magnetic resonance spectroscopy provides particularly valuable information about the coordination environment around the gold center [8] [24] [25]. The triphenylphosphine ligand exhibits a characteristic chemical shift between 31.67 and 33.13 parts per million when coordinated to gold(I) [8]. This represents a significant downfield shift compared to free triphenylphosphine, which resonates at negative 5.4 parts per million [6] [25].

Carbon-13 nuclear magnetic resonance analysis reveals the methyl carbon signal between 1.21 and 2.0 parts per million, confirming the direct attachment to the gold center [20]. The triphenylphosphine carbon signals appear in their expected aromatic region, with coupling to phosphorus providing additional structural confirmation [8].

Infrared Spectroscopic Signatures

Infrared spectroscopy provides definitive identification of functional groups and bonding modes in methyl(triphenylphosphine)gold(I) complexes [17] [38] [40]. The vibrational spectrum exhibits characteristic absorption bands that enable structural assignment and purity assessment [40] [43].

The aromatic carbon-hydrogen stretching vibrations of the triphenylphosphine ligand appear between 3100 and 3000 wavenumbers, consistent with aromatic character [38] [41]. These bands maintain their characteristic frequencies upon coordination to gold, indicating minimal perturbation of the aromatic system [40]. The intensity and sharpness of these absorptions provide information about the crystalline state and purity of the sample [40].

Aliphatic carbon-hydrogen stretching vibrations from the methyl group occur in the range of 3000 to 2850 wavenumbers [41]. The asymmetric and symmetric stretching modes can be distinguished, with the asymmetric stretch typically appearing at higher frequency [41]. The frequency and intensity of these bands reflect the electronic environment around the methyl group [17].

Table 2: Characteristic Infrared Absorption Frequencies

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Strong | Triphenylphosphine |

| Aliphatic C-H Stretch | 3000-2850 | Medium | Gold-Methyl |

| Aromatic C=C Stretch | 1600-1450 | Medium | Phenyl Rings |

| P-C Stretch | 1100-1050 | Strong | Phosphine Coordination |

The phosphorus-carbon stretching vibrations appear as strong absorptions between 1100 and 1050 wavenumbers [40] [43]. These bands provide direct evidence for the coordination of triphenylphosphine to the metal center [40]. The frequency shift upon coordination reflects the electronic changes that occur when the phosphine lone pair interacts with the gold center [43].

Aromatic carbon-carbon stretching vibrations occur between 1600 and 1450 wavenumbers, maintaining their characteristic patterns for triphenylphosphine complexes [38] [41]. The preservation of these band positions confirms the integrity of the aromatic system during complex formation [40].

Mass Spectrometric Profiling

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for methyl(triphenylphosphine)gold(I) complexes [16] [18] [46]. Electrospray ionization mass spectrometry emerges as the preferred technique for these organometallic compounds due to its gentle ionization conditions [16] [18].

The molecular ion peak appears at mass-to-charge ratio 474.3, corresponding to the complete methyl(triphenylphosphine)gold(I) complex [14]. This molecular ion exhibits the characteristic isotope pattern for gold-containing compounds, with the gold-197 isotope providing the base peak [16]. The isotope pattern analysis confirms the presence of a single gold atom in the molecular structure [16].

Fragmentation pathways typically involve loss of the methyl group or phosphine ligand [18] [46]. The base peak in many spectra corresponds to the triphenylphosphine-gold cation at mass-to-charge ratio 459, formed through loss of the methyl radical [18]. Alternative fragmentation involves loss of the entire triphenylphosphine ligand, generating gold-methyl species at lower mass-to-charge ratios [46].

Table 3: Major Mass Spectrometric Fragments

| Fragment | m/z | Relative Intensity | Assignment |

|---|---|---|---|

| [M]⁺ | 474.3 | 100% | Molecular Ion |

| [M-CH₃]⁺ | 459.0 | 85% | Loss of Methyl |

| [Au(PPh₃)]⁺ | 459.0 | 75% | Phosphine-Gold |

| [PPh₃]⁺ | 262.1 | 45% | Free Phosphine |

Collision-induced dissociation experiments reveal the relative binding strengths of different ligands [46]. The preferential loss of specific fragments provides information about the thermodynamic stability of various bonds within the complex [46]. These studies demonstrate that the gold-phosphorus bond generally exhibits greater stability than the gold-carbon bond under the conditions employed [46].

The detection of gold-cluster species in some mass spectra indicates the potential for aggregation or decomposition processes under certain conditions [18]. These observations provide important information about the stability and handling requirements for these organometallic complexes [18].

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides the most definitive structural information for methyl(triphenylphosphine)gold(I) complexes [19] [20] [34]. The crystallographic data reveal precise atomic positions, bond lengths, and molecular geometry that enable detailed structural comparisons [34] [36].

The gold(I) center adopts a linear coordination geometry, which represents the preferred arrangement for this d10 electronic configuration [3] [19]. The phosphorus-gold-carbon angle typically deviates only slightly from 180 degrees, with observed values ranging from 178.5 to 178.65 degrees [20]. This near-linear geometry minimizes steric interactions while maximizing orbital overlap [20].

Crystal packing arrangements reveal intermolecular interactions that stabilize the solid-state structure [19] [34]. Van der Waals interactions between aromatic rings of adjacent molecules contribute significantly to the overall packing energy [34]. The closest intermolecular gold-gold distances typically exceed 5.0 angstroms, indicating the absence of significant aurophilic interactions in most structures [20].

The asymmetric unit commonly contains one independent molecule, although some structures exhibit multiple independent molecules with slightly different conformations [34]. These conformational differences typically involve rotation of the phenyl rings rather than changes in the core coordination geometry [34].

Table 4: Representative Crystallographic Parameters

| Parameter | Value | Standard Deviation |

|---|---|---|

| Space Group | P2₁/c | - |

| Cell Parameter a (Å) | 12.30 | 0.04 |

| Cell Parameter b (Å) | 13.08 | 0.04 |

| Cell Parameter c (Å) | 10.17 | 0.03 |

| Volume (ų) | 1638 | 8 |

| Z | 4 | - |

Bond Length and Angle Correlations

Bond length and angle analysis from crystallographic studies reveals systematic structural trends in methyl(triphenylphosphine)gold(I) complexes [19] [20] [36]. The gold-phosphorus bond length typically ranges from 2.28 to 2.31 angstroms, reflecting the strong coordination of the triphenylphosphine ligand [19] [20].

The gold-carbon bond length for the methyl group falls within the range of 2.05 to 2.12 angstroms [20]. This distance reflects the covalent nature of the gold-carbon interaction and compares favorably with other gold(I) alkyl complexes [20]. The variation in bond length correlates with the electronic properties of the ancillary ligands [20].

Phosphorus-carbon bond lengths within the triphenylphosphine ligand maintain their expected values near 1.83 angstroms [19] [36]. These distances confirm the tetrahedral geometry around phosphorus and the integrity of the phosphine ligand upon coordination [36]. The bond angles around phosphorus deviate slightly from the ideal tetrahedral value due to steric interactions [36].

Table 5: Bond Length and Angle Data

| Bond/Angle | Range (Å/°) | Average (Å/°) | Standard Deviation |

|---|---|---|---|

| Au-P | 2.28-2.31 | 2.295 | 0.015 |

| Au-C | 2.05-2.12 | 2.086 | 0.035 |

| P-C(phenyl) | 1.81-1.85 | 1.830 | 0.020 |

| P-Au-C | 178.5-178.65 | 178.58 | 0.075 |

The correlation between bond lengths and electronic parameters provides insight into the bonding characteristics [20] [36]. Electron-withdrawing substituents on the phosphine ligand correlate with shorter gold-phosphorus bonds, reflecting increased back-donation from gold to phosphorus [36]. Conversely, electron-donating groups lead to longer gold-phosphorus distances due to reduced orbital overlap [36].

Thermal ellipsoid analysis reveals the dynamic behavior of different parts of the molecule [34]. The methyl group typically exhibits larger thermal parameters than the gold and phosphorus atoms, indicating greater conformational flexibility [34]. The phenyl rings show intermediate thermal motion, reflecting restricted rotation around the phosphorus-carbon bonds [34].

Molecular Geometry Analysis

Linear Coordination at Gold(I) Center

Methyl(triphenylphosphine)gold(I) exhibits the characteristic linear coordination geometry that is typical of gold(I) complexes with d¹⁰ electronic configuration [1] [2]. The gold(I) center adopts a two-coordinate environment with the methyl group and triphenylphosphine ligand arranged in a nearly linear fashion, displaying a P-Au-C bond angle of approximately 179.3° [1] [3]. This linear geometry results from the filled d¹⁰ configuration of gold(I), which minimizes ligand-ligand repulsion and electronic destabilization [1] [4].

The structural parameters of methyl(triphenylphosphine)gold(I) are consistent with other linear gold(I) phosphine complexes. X-ray crystallographic studies of related compounds reveal that Au-P bond distances typically range from 2.226 to 2.246 Å in two-coordinate linear complexes [5] [6] [7] [8]. The Au-C bond distance in the methyl complex is estimated to be approximately 2.04 Å, which is consistent with values observed in other organo-gold(I) compounds [1] [9].

Table 1: Structural Parameters of Methyl(triphenylphosphine)gold(I)

| Parameter | Value | Reference |

|---|---|---|

| Au-P bond distance (Å) | 2.246 ± 0.015 | X-ray crystallography average |

| Au-C bond distance (Å) | 2.04 ± 0.02 | Estimated from similar complexes |

| P-Au-C bond angle (°) | 179.3 ± 1.0 | Typical linear Au(I) geometry |

| Au-P-C bond angles (°) | 110-115 | Tetrahedral P geometry |

| Melting point (°C) | 158 (dec.) | Sigma-Aldrich data |

| Molecular weight (g/mol) | 474.29 | Calculated molecular weight |

| Gold coordination geometry | Linear | Characteristic of d¹⁰ Au(I) |

The linear coordination at the gold(I) center is further stabilized by the electronic properties of the d¹⁰ configuration, which lacks any crystal field stabilization energy considerations that might favor alternative geometries [1] [10]. Computational studies using density functional theory methods confirm that linear geometries are energetically preferred for two-coordinate gold(I) complexes, with deviations from linearity typically resulting in energy penalties of several kcal/mol [11] [12].

Steric Effects of Triphenylphosphine Ligand

The triphenylphosphine ligand in methyl(triphenylphosphine)gold(I) exhibits significant steric bulk that influences both the molecular geometry and chemical reactivity of the complex [13] [14] [15]. Triphenylphosphine has a Tolman cone angle of 145°, which places it in the intermediate range of phosphine ligand steric demand [15] [16]. This cone angle represents the solid angle formed by the metal at the vertex and the outermost van der Waals spheres of the phenyl substituents [15].

The steric profile of triphenylphosphine is characterized by a buried volume percentage (%Vbur) of approximately 30-35%, indicating substantial occupation of space around the metal center [17] [18]. The three phenyl rings adopt a propeller-like arrangement around the phosphorus atom, with P-Ph bond lengths of approximately 1.83 Å [16]. The rotational barriers for phenyl ring rotation are relatively low (2-4 kcal/mol), allowing for conformational flexibility that can accommodate different coordination environments [17] [19].

Table 2: Steric Parameters of Triphenylphosphine Ligand

| Parameter | Value | Impact on Coordination |

|---|---|---|

| Tolman cone angle (°) | 145 | Moderate steric hindrance |

| Buried volume (%Vbur) | ~30-35 | Significant bulk near metal |

| P-Ph bond length (Å) | 1.83 | Rigid P-aryl framework |

| Ph-Ph van der Waals distance (Å) | 3.4-3.6 | Interligand repulsion |

| Effective radius from P (Å) | 5.5-6.0 | Exclusion zone around Au |

| Rotational barrier (kcal/mol) | 2-4 | Phenyl ring rotation |

The steric effects of triphenylphosphine manifest in several ways within the methyl(triphenylphosphine)gold(I) structure. The bulky phenyl substituents create an exclusion zone around the gold center that prevents the approach of additional ligands or substrates from certain directions [13] [20]. This steric protection contributes to the stability of the two-coordinate linear geometry by discouraging the formation of higher coordination numbers [14] [17].

Computational studies have demonstrated that the steric interactions between triphenylphosphine and other ligands can influence reaction pathways and selectivity in gold-catalyzed transformations [13] [20]. The cone angle of triphenylphosphine is sufficiently large to provide meaningful steric discrimination while remaining small enough to allow effective coordination to the gold center [14] [21].

Electronic Configuration

Au-P Bonding Interactions

The Au-P bonding interaction in methyl(triphenylphosphine)gold(I) represents a classic example of σ-donor coordination from phosphorus to gold(I) [5] [22] [23]. The bond formation involves overlap between the filled lone pair orbital on phosphorus (primarily 3p character) and an empty hybrid orbital on gold(I) that possesses significant 6s and 6p contributions [22] [11] [10].

Gold(I) has the electronic configuration [Xe] 4f¹⁴ 5d¹⁰, representing a closed-shell d¹⁰ system [10] [24] [25]. The filled 5d orbitals provide minimal participation in bonding due to their low-lying energy and contracted radial distribution [22] [23]. Instead, the bonding primarily involves the 6s and 6p orbitals of gold, which are more diffuse and accessible for overlap with ligand orbitals [10] [26].

Table 3: Electronic Configuration Analysis

| Species | Electron Configuration | Key Orbitals |

|---|---|---|

| Au (neutral atom) | [Xe] 4f¹⁴ 5d¹⁰ 6s¹ | 6s¹ (valence) |

| Au⁺ (gold(I) ion) | [Xe] 4f¹⁴ 5d¹⁰ | 5d¹⁰ (filled) |

| Phosphorus in PPh₃ | [Ne] 3s² 3p³ (sp³ hybridized) | Lone pair (σ-donor) |

| Carbon in methyl group | [He] 2s² 2p² (sp³ hybridized) | C-H bonds |

| Au-P σ-bond | Au(6s) - P(3p) overlap | σ-bonding |

| Au-C σ-bond | Au(6s) - C(2p) overlap | σ-bonding |

The Au-P bond exhibits partial covalent character, as evidenced by computational analyses of the electron density distribution [22] [23] [24]. Intrinsic bond orbital (IBO) analysis reveals that the gold atom recovers significant electron density through σ-bonding interactions, approximately 0.4-0.6 electrons per bond [10] [24]. This electron sharing contributes to what has been described as a "quasi-d¹⁰" configuration in gold(I) complexes, where the formal d¹⁰ count is supplemented by electron density from ligand interactions [10] [24].

Backbonding interactions from gold to phosphorus are generally considered to be weak in gold(I) phosphine complexes [22] [11]. The filled 5d orbitals of gold are relatively low in energy and poorly positioned for effective overlap with the π* orbitals of triphenylphosphine [27] [12]. However, recent computational studies suggest that some degree of π-backbonding may occur through interactions involving the gold 5d orbitals and the low-lying π* orbitals of the phenyl rings [11] [27].

Table 4: Au-P Bond Distance Comparison

| Complex | Au-P Distance (Å) | Coordination Number | Geometry |

|---|---|---|---|

| Methyl(triphenylphosphine)gold(I) | 2.246 (estimated) | 2 | Linear |

| Chloro(triphenylphosphine)gold(I) | 2.226(2) | 2 | Linear |

| 1-Methylthyminato(triphenylphosphine)gold(I) | 2.228(9) | 2 | Linear |

| Dithiobenzoato(triphenylphosphine)gold(I) | 2.256 (average) | 2 | Linear |

| Undecagold phosphine cluster (average) | 2.287 | Variable | Cluster |

| Thiocyanato-tris(triphenylphosphine)gold(I) | 2.9 (weakly bound) | 4 | Tetrahedral |

Influence of Methyl Group on Electron Density

The methyl group in methyl(triphenylphosphine)gold(I) functions as a σ-donor ligand that contributes electron density to the gold center through a direct Au-C σ-bond [1] [28]. The carbon atom in the methyl group adopts an approximately sp³ hybridization, with one of the hybrid orbitals overlapping with a gold orbital to form the Au-C bond [28] [29].

The methyl group is considered an excellent σ-donor ligand due to the relatively high energy of the C-Au bonding orbital and the absence of low-lying π* orbitals that could accept electron density from gold [28] [30]. This contrasts with π-acceptor ligands such as carbon monoxide or alkenes, which can engage in backbonding interactions that reduce electron density at the metal center [28] [31].

The electron-donating properties of the methyl group influence the overall electron density distribution within the methyl(triphenylphosphine)gold(I) complex [28] [24]. Nuclear magnetic resonance spectroscopy studies of related compounds indicate that alkyl ligands bound to gold(I) cause upfield shifts in the ³¹P NMR resonances of coordinated phosphines, consistent with increased electron density at the gold center [5] [32]. This increased electron density strengthens the Au-P bonding interaction and contributes to the overall stability of the complex [23] [32].

The inductive effect of the methyl group also manifests in the reactivity patterns of methyl(triphenylphosphine)gold(I) [28] [26]. The electron-rich nature of the gold center, enhanced by both the methyl and triphenylphosphine ligands, makes the complex susceptible to electrophilic attack and facilitates oxidative addition reactions that convert gold(I) to gold(III) [28] [32]. This electronic character is fundamental to the catalytic activity of methyl(triphenylphosphine)gold(I) in various organic transformations [33] [32].